2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone
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Overview
Description
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of imidazolidinones and benzothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials might include benzoylimidazolidinone and ethoxybenzothiazole derivatives. Common synthetic routes could involve:
Condensation Reactions: Combining benzoylimidazolidinone with ethoxybenzothiazole under acidic or basic conditions.
Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Substitution Reactions: Introducing the ethoxy and sulfanyl groups through nucleophilic or electrophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoylimidazolidinones: Known for their biological activities and used in medicinal chemistry.
Benzothiazoles: Widely studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other compounds in the same class.
Properties
Molecular Formula |
C21H21N3O3S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(3-benzoylimidazolidin-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H21N3O3S2/c1-2-27-16-8-9-17-18(12-16)29-21(22-17)28-13-19(25)23-10-11-24(14-23)20(26)15-6-4-3-5-7-15/h3-9,12H,2,10-11,13-14H2,1H3 |
InChI Key |
AJEHDEJYFDSPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCN(C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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